Tartrate d'éliglustat

Vue d'ensemble

Description

Eliglustat tartrate is a specific inhibitor of glucosylceramide synthase, developed for the treatment of Gaucher disease type 1. It represents a significant advancement in oral substrate reduction therapy, offering an alternative to enzyme replacement therapy for patients with this condition. By inhibiting the synthesis of glucosylceramide, eliglustat tartrate reduces the accumulation of glucosylceramide in cells, thereby ameliorating the symptoms and progression of Gaucher disease. The development and utilization of eliglustat tartrate underscore the importance of targeted molecular therapy in treating lysosomal storage disorders (Shayman, 2013).

Synthesis Analysis

The synthesis of eliglustat tartrate involves a diastereoselective aldol reaction to construct two contiguous stereocenters, followed by a selective sulfonylation of a 1,3-diol catalyzed by dibutyltin oxide. This concise and efficient synthesis route results in a ceramide glucosyltransferase inhibitor, eliglustat, with a total yield of 28.4% over six steps, highlighting the chemical ingenuity in developing treatments for complex diseases like Gaucher's (Liu et al., 2018).

Molecular Structure Analysis

Eliglustat tartrate's effectiveness as a glucosylceramide synthase inhibitor is closely tied to its molecular structure, which allows for specific binding and inhibition of the enzyme. The molecular design includes modifications to the carboxamide N-acyl group to decrease total polar surface area and rotatable bond number, optimizing the compound's interaction with the glucosylceramide synthase active site and enhancing its pharmacological efficacy (Larsen et al., 2012).

Chemical Reactions and Properties

Eliglustat tartrate undergoes significant degradation under acidic and peroxide stress conditions, highlighting the importance of understanding its chemical stability for pharmaceutical development and storage. The identification of novel degradation products, such as the cis-diastereoisomer of eliglustat and the N-Oxide impurity, through advanced analytical techniques like 2D-NMR and HRMS, provides critical insights into the drug's chemical behavior under various conditions (Puppala et al., 2020).

Physical Properties Analysis

The hydrothermal synthesis of chiral alkaline Earth tartrates, including eliglustat tartrate, reveals the impact of chiral, meso, and racemic forms of tartaric acid on the formation of coordination polymers. These polymers' physical properties, such as their robust open-framework structures, provide a foundation for understanding the material science aspects of eliglustat tartrate's development and its potential applications beyond pharmaceuticals (Appelhans et al., 2009).

Chemical Properties Analysis

The development of a stability-indicating HPLC method for the estimation of eliglustat tartrate highlights the drug's chemical properties, particularly its stability profile. This analytical method ensures the accurate determination of eliglustat tartrate in pharmaceutical formulations, supporting its quality control and regulatory approval processes. The method's specificity and sensitivity to detect eliglustat tartrate amidst its degradation products and impurities underscore the importance of analytical chemistry in drug development and manufacturing (Ghante et al., 2022).

Applications De Recherche Scientifique

Traitement de la maladie de Gaucher de type 1

Tartrate d'éliglustat: est un traitement de réduction du substrat pour la GD1, une maladie de stockage lysosomal héréditaire. Il inhibe spécifiquement la glucosylcéramide synthase, réduisant l'accumulation de glucosylcéramide dans les macrophages {svg_1} {svg_2}. Des essais cliniques ont démontré son efficacité dans l'amélioration des niveaux d'hémoglobine, des numérations plaquettaires et des volumes d'organes, ainsi que dans la normalisation des biomarqueurs comme la chitotriosidase et la chimiokine CCL18 {svg_3}.

Profil pharmacocinétique

Les propriétés pharmacocinétiques du this compound sont cruciales pour son efficacité thérapeutique. Des études ont montré que sa concentration plasmatique et sa demi-vie peuvent varier d'un individu à l'autre, affectant la posologie et la fréquence d'administration {svg_4}. La compréhension de ces propriétés permet d'optimiser les schémas thérapeutiques pour de meilleurs résultats pour les patients.

Amélioration de la densité minérale osseuse

L'éliglustat s'est avéré prometteur pour améliorer la densité minérale osseuse (DMO) chez les patients atteints de GD1. Ceci est particulièrement important car les complications osseuses sont fréquentes dans la GD1. Les améliorations précoces de la DMO suggèrent une application potentielle de l'éliglustat dans la gestion et la prévention des complications squelettiques associées à la maladie {svg_5}.

Développement de méthodes analytiques

La recherche sur le this compound a conduit au développement de méthodes analytiques pour sa détection et sa quantification dans les échantillons pharmaceutiques. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse haute résolution (HRMS) sont utilisées pour élucider ses propriétés pharmacodynamiques {svg_6}.

Normalisation des biomarqueurs

Le traitement par le this compound a été associé à la normalisation des niveaux plasmatiques de glucosylcéramide et de ganglioside GM3. Ces biomarqueurs sont essentiels pour évaluer l'état de la maladie et la réponse thérapeutique chez les patients atteints de GD1 {svg_7}.

Recherche sur les analogues de la céramide

En tant qu'analogue puissant de la céramide, le mécanisme d'action du this compound fournit un modèle pour l'étude du métabolisme de la céramide et de son rôle dans divers processus cellulaires. Cette recherche peut s'étendre au-delà de la GD1 à d'autres affections où le métabolisme de la céramide est impliqué {svg_8}.

Études sur les maladies de stockage lysosomal

Le rôle du this compound dans la réduction de la charge de stockage lysosomal offre une voie pour étudier d'autres maladies de stockage lysosomal. Son efficacité dans la GD1 ouvre des voies pour la recherche sur des thérapies similaires pour des maladies apparentées {svg_9}.

Évaluations de la sécurité et de la tolérance

Les profils de sécurité sont essentiels dans le développement de tout agent thérapeutique. Le this compound a été bien toléré dans les essais cliniques, avec des effets indésirables légers et transitoires. Cet aspect de la recherche garantit la viabilité du médicament pour une utilisation à long terme chez les patients {svg_10}.

Mécanisme D'action

Target of Action

Eliglustat tartrate primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . This enzyme is involved in the production of glycosphingolipids, which are essential components of cell membranes .

Mode of Action

Eliglustat tartrate acts as a potent and specific inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat tartrate decreases the rate of glycosphingolipid glucosylceramide formation . This action helps to balance the impaired rate of catabolism in patients with type 1 Gaucher disease, thereby preventing glucosylceramide accumulation .

Biochemical Pathways

In patients with Gaucher disease, a deficiency of the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide . This accumulation results in the formation of Gaucher cells that infiltrate various organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide .

Pharmacokinetics

Eliglustat tartrate is extensively metabolized by CYP2D6 and to a lesser extent by CYP3A4 . The systemic exposure to eliglustat tartrate depends on the patient’s CYP2D6 phenotype, with systemic exposure being up to 9-fold higher in poor metabolizers . The drug is mainly excreted in urine (42%) and feces (51%) as metabolites . The median time to peak plasma concentrations is 3 hours following multiple doses of 84 mg twice daily in poor metabolizers .

Result of Action

The inhibition of glucosylceramide synthase by eliglustat tartrate reduces the accumulation of glucosylceramide . This reduction helps to alleviate the clinical manifestations of Gaucher disease, such as anemia and thrombocytopenia . In clinical trials, treatment with eliglustat tartrate led to an increase in hemoglobin levels and platelet count .

Action Environment

The action of eliglustat tartrate can be influenced by environmental factors such as the presence of other drugs. For instance, concomitant use of drugs that inhibit CYP2D6 or CYP3A may substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias . Therefore, patient’s CYP2D6 metabolizer status, determined by an FDA-cleared test, dictates eliglustat tartrate dosing recommendations .

Safety and Hazards

Eliglustat can cause serious side effects. It may cause sudden dizziness (like you might pass out) or fast or pounding heartbeats, fluttering in your chest . It is contraindicated in patients with severe liver or kidney disease . It can also cause a serious heart problem, especially if you use certain other medicines at the same time .

Propriétés

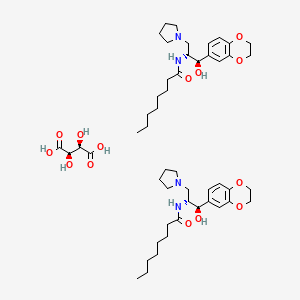

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBARPMUNHKBIQ-VTHUDJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239166 | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928659-70-5 | |

| Record name | Eliglustat tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)